2-Ethynyl-5-methylpyridin-3-amine
Overview
Description
2-Ethynyl-5-methylpyridin-3-amine is a chemical compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-methylpyridin-3-amine typically involves palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with an ethynylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-5-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products
Oxidation: Formation of 2-ethynyl-5-methylpyridine-3-carbaldehyde.
Reduction: Formation of 2-ethynyl-5-methylpiperidine-3-amine.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
2-Ethynyl-5-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethynylpyridine: Lacks the methyl group at the 5-position, resulting in different chemical properties.
5-Methylpyridin-3-amine: Lacks the ethynyl group, affecting its reactivity and applications.
2-Methyl-5-ethylpyridine: Contains an ethyl group instead of an ethynyl group, leading to different steric and electronic effects.
Uniqueness
2-Ethynyl-5-methylpyridin-3-amine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and the development of novel compounds with tailored properties.
Properties
IUPAC Name |
2-ethynyl-5-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-3-8-7(9)4-6(2)5-10-8/h1,4-5H,9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWHLLITSVUJQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C#C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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